2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, with the chemical formula C₁₃H₁₄N₂O₃, is a compound notable for its role in organic synthesis and as a protecting group for amines. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the oxime functional group enhances its reactivity, making it useful in various chemical transformations.
The compound is versatile in its chemical behavior, participating in several types of reactions:
These reactions make 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile a valuable intermediate in synthetic organic chemistry .
Several methods have been developed for synthesizing 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile:
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is primarily used in:
Several compounds share structural similarities with 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, including:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(Benzoyloxyimino)-2-phenylacetonitrile | Benzoyl group instead of tert-butoxycarbonyl | Different steric effects influencing reactivity |
2-(Acetoxyimino)-2-phenylacetonitrile | Acetyl group replacing tert-butoxycarbonyl | More reactive due to less steric hindrance |
2-(Methoxyimino)-2-phenylacetonitrile | Methoxy group instead | Lower molecular weight may affect solubility |
The uniqueness of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile lies in its combination of stability due to the bulky tert-butoxycarbonyl group and reactivity from the oxime functionality, making it particularly useful as a protecting agent in synthetic chemistry .
Acute Toxic;Irritant